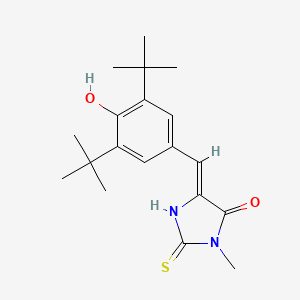![molecular formula C29H23ClN2O3S B11639933 Benzyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B11639933.png)
Benzyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-1,4-dihydropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-クロロフェニル)-5-シアノ-2-メチル-6-[(2-オキソ-2-フェニルエチル)スルファニル]-1,4-ジヒドロピリジン-3-カルボン酸ベンジルは、ジヒドロピリジン類に属する複雑な有機化合物です。この化合物は、ベンジル基、クロロフェニル基、シアノ基、メチル基、およびジヒドロピリジン環に結合したスルファニル基を含む独自の構造が特徴です。これらの多様な官能基の存在により、この化合物は様々な科学研究分野において注目を集めています。
準備方法
合成経路および反応条件
4-(4-クロロフェニル)-5-シアノ-2-メチル-6-[(2-オキソ-2-フェニルエチル)スルファニル]-1,4-ジヒドロピリジン-3-カルボン酸ベンジルの合成は、一般的に多段階の有機反応を伴います。一般的な方法の1つは、ハントシュジヒドロピリジン合成法であり、アルデヒド、β-ケトエステル、およびアンモニアまたはアンモニウム塩の縮合が含まれます。反応条件には、エタノールなどの溶媒と酢酸などの触媒が必要であり、反応は還流条件下で行われます。
工業生産方法
工業的な設定では、この化合物の生産は同様の合成経路を使用する可能性がありますが、より大規模です。連続フローリアクターと自動システムを使用すると、合成の効率と収率が向上します。さらに、再結晶やクロマトグラフィーなどの精製技術を使用して、純粋な形で化合物を得ます。
化学反応の分析
反応の種類
4-(4-クロロフェニル)-5-シアノ-2-メチル-6-[(2-オキソ-2-フェニルエチル)スルファニル]-1,4-ジヒドロピリジン-3-カルボン酸ベンジルは、次のような様々な化学反応を起こします。
酸化: この化合物は、ピリジン誘導体を形成するように酸化できます。
還元: 還元反応は、シアノ基をアミン基に変換できます。
置換: 求電子置換反応と求核置換反応は、ベンジル基とクロロフェニル基で起こりえます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、メトキシドナトリウムなどの求核剤があります。反応条件は、目的の変換によって異なりますが、多くの場合、制御された温度と特定の溶媒を伴います。
生成される主な生成物
これらの反応から生成される主な生成物には、使用された特定の反応経路と条件に応じて、様々な置換ジヒドロピリジン、ピリジン、およびアミンが含まれます。
科学研究の応用
4-(4-クロロフェニル)-5-シアノ-2-メチル-6-[(2-オキソ-2-フェニルエチル)スルファニル]-1,4-ジヒドロピリジン-3-カルボン酸ベンジルは、科学研究においていくつかの応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗菌作用や抗癌作用などの潜在的な生物活性について研究されています。
医学: 特に心臓血管疾患の治療における薬剤としての可能性を探求するために研究が進められています。
産業: 新しい材料の開発や様々な化学製品の合成における前駆体として使用されます。
科学的研究の応用
Benzyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-1,4-dihydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various chemical products.
作用機序
4-(4-クロロフェニル)-5-シアノ-2-メチル-6-[(2-オキソ-2-フェニルエチル)スルファニル]-1,4-ジヒドロピリジン-3-カルボン酸ベンジルの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、カルシウムチャネルブロッカーとして作用し、細胞へのカルシウムイオンの流入を阻害することができます。この作用は、筋肉の収縮や神経伝達物質の放出など、様々な生理学的プロセスに影響を与えます。分子標的には電位依存性カルシウムチャネルが含まれ、関与する経路はカルシウムシグナル伝達に関連しています。
類似の化合物との比較
類似の化合物
ニフェジピン: カルシウムチャネルブロッカーとして使用される別のジヒドロピリジン誘導体です。
アムロジピン: 同様の作用機序を持つ広く使用されている降圧剤です。
ニカルジピン: 血管拡張作用で知られており、高血圧の治療に使用されています。
独自性
4-(4-クロロフェニル)-5-シアノ-2-メチル-6-[(2-オキソ-2-フェニルエチル)スルファニル]-1,4-ジヒドロピリジン-3-カルボン酸ベンジルは、スルファニル基の存在や、異なる化学的および生物学的特性を与える官能基の組み合わせなど、特定の構造的特徴を持つためユニークです。この独自性により、研究や潜在的な治療用途に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A widely used antihypertensive agent with a similar mechanism of action.
Nicardipine: Known for its vasodilatory effects and used in the treatment of hypertension.
Uniqueness
Benzyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-1,4-dihydropyridine-3-carboxylate is unique due to its specific structural features, such as the presence of the sulfanyl group and the combination of functional groups that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C29H23ClN2O3S |
|---|---|
分子量 |
515.0 g/mol |
IUPAC名 |
benzyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-phenacylsulfanyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C29H23ClN2O3S/c1-19-26(29(34)35-17-20-8-4-2-5-9-20)27(22-12-14-23(30)15-13-22)24(16-31)28(32-19)36-18-25(33)21-10-6-3-7-11-21/h2-15,27,32H,17-18H2,1H3 |
InChIキー |
SAZSSKWASTYUMV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C(=C(N1)SCC(=O)C2=CC=CC=C2)C#N)C3=CC=C(C=C3)Cl)C(=O)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2,6-dimethyl-5-(prop-2-en-1-yl)pyrimidine](/img/structure/B11639851.png)
![4-bromo-N'-[(furan-2-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B11639852.png)

![Ethyl 4-[(3-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B11639865.png)
![3-hexyl-4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B11639869.png)

![2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide](/img/structure/B11639879.png)
![3-(4-methoxyphenyl)-2-[(E)-2-(3-methylphenyl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11639881.png)
![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11639897.png)
![ethyl 2-[2-(4-tert-butylphenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639905.png)
![2-{[3-cyano-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11639910.png)
![3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(3-ethoxy-4-hydroxybenzylidene)propanehydrazide](/img/structure/B11639917.png)
![3-(9,10,11,12-Tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-naphthol](/img/structure/B11639931.png)
![5,7-Dimethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B11639942.png)
